molecular formula C12H16FNO2 B13552684 Ethyl 3-amino-3-(4-fluorophenyl)butanoate

Ethyl 3-amino-3-(4-fluorophenyl)butanoate

Cat. No.: B13552684
M. Wt: 225.26 g/mol
InChI Key: IQQOSTRQQKVRNG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-fluorophenyl)butanoate is a fluorinated ester derivative featuring an amino group and a 4-fluorophenyl substituent at the β-position of the butanoate backbone.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-amino-3-(4-fluorophenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3

InChI Key

IQQOSTRQQKVRNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Classical Esterification of β-Amino Acids

The most common and straightforward method involves the esterification of the corresponding β-amino acid, 3-amino-3-(4-fluorophenyl)butanoic acid, with ethanol under acidic catalysis.

  • Procedure:
    • Starting Material: 3-amino-3-(4-fluorophenyl)butanoic acid
    • Reagents: Ethanol (as solvent and esterifying agent), acid catalyst (typically sulfuric acid or hydrochloric acid)
    • Conditions: Reflux temperature to drive the esterification to completion
    • Outcome: this compound formed with high conversion

This method is well-established and scalable, with industrial adaptations employing continuous flow reactors for enhanced control over temperature and pressure, improving yield and reproducibility.

Modified Rodionov Synthesis for β-Amino Acid Precursors

A key step in preparing the β-amino acid precursor involves the synthesis of racemic β-amino acids via condensation of aromatic aldehydes with malonic acid in the presence of ammonium acetate in ethanol under reflux.

  • Key Reaction:
    Aromatic aldehyde (4-fluorobenzaldehyde) + malonic acid + NH4OAc → racemic 3-amino-3-(4-fluorophenyl)butanoic acid

  • Subsequent Esterification:
    The β-amino acid is then esterified using thionyl chloride (SOCl2) in ethanol to afford the ethyl ester hydrochloride salt with yields ranging from 76% to 98%.

Enzymatic Resolution for Enantiomerically Pure Compounds

For chiral synthesis, enzymatic methods have been developed to obtain enantiomerically enriched this compound.

  • Method: Lipase PSIM from Burkholderia cepacia catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in isopropyl ether at 45 °C with triethylamine and water present.
  • Result: Efficient enantiomeric separation yielding (R)-amino esters and (S)-amino acids with enantiomeric excess (ee) ≥ 99% and good chemical yields (>48%).

This enzymatic approach provides a mild, selective, and environmentally friendly alternative to classical resolution techniques.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Notes
Acid-Catalyzed Esterification 3-amino-3-(4-fluorophenyl)butanoic acid Ethanol, H2SO4 or HCl, reflux High (not specified) Industrially scalable; continuous flow used
Rodionov Condensation + Esterification 4-fluorobenzaldehyde, malonic acid, NH4OAc Reflux in EtOH, then SOCl2 in EtOH 76% - 98% Produces racemic β-amino acid esters
Enzymatic Resolution Racemic β-amino ester hydrochloride salts Lipase PSIM, iPr2O, Et3N, H2O, 45 °C >48% (ee ≥ 99%) Provides enantiomerically pure compounds

Detailed Research Findings and Considerations

Reaction Mechanisms and Conditions

  • Esterification: The acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and subsequent elimination of water. Reflux ensures equilibrium shifts towards ester formation.
  • Rodionov Synthesis: The condensation of aldehydes with malonic acid in the presence of ammonium acetate forms β-amino acids via a Knoevenagel-type reaction followed by amination.
  • Enzymatic Hydrolysis: Lipase selectively hydrolyzes one enantiomer of the ester, allowing separation of unreacted ester and hydrolyzed acid.

Influence of Fluorine Substitution

The para-fluorophenyl group affects both chemical reactivity and biological properties. Fluorine's electronegativity can influence the acidity of the amino acid and the stability of intermediates during synthesis. It also enhances metabolic stability in biological applications.

Industrial and Laboratory Scale Considerations

  • Continuous flow reactors improve heat and mass transfer, allowing better control over reaction parameters and minimizing side reactions during esterification.
  • Enzymatic methods require optimization of solvent systems and temperature to maximize enantioselectivity and yield.

Analytical Characterization (Brief Overview)

To confirm successful synthesis and purity, the following techniques are typically employed:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(4-fluorophenyl)butanoate.

    Reduction: Formation of 3-amino-3-(4-fluorophenyl)butanol.

    Substitution: Formation of 3-amino-3-(4-chlorophenyl)butanoate or 3-amino-3-(4-bromophenyl)butanoate.

Scientific Research Applications

Ethyl 3-amino-3-(4-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-amino-3-(4-fluorophenyl)butanoate with structurally related fluorinated or aryl-substituted esters, emphasizing differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound C₁₂H₁₆FNO₂ (hypothetical) 4-Fluorophenyl, amino at β-position ~237.26 Potential pharmaceutical intermediate N/A
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 4,4-Difluoro, amino at β-position 175.15 High polarity due to difluorination
Ethyl 3-amino-3-(4-bromophenyl)butanoate C₁₂H₁₆BrNO₂ 4-Bromophenyl, amino at β-position 286.17 Halogenated analog for drug synthesis
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate C₁₁H₁₂BrFO₂ 4-Bromo-3-fluorophenyl, propanoate chain 275.12 Modified chain length for reactivity
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₂H₁₁F₃O₃ 2,4,5-Trifluorophenyl, oxo group 260.21 Electron-deficient for catalysis

Structural and Functional Differences

Fluorination Patterns: The 4-fluorophenyl group in the target compound offers moderate electron withdrawal, balancing solubility and reactivity. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (2,4,5-trifluoro) introduces steric and electronic complexity, making it suitable for applications requiring high electrophilicity, such as kinase inhibitor synthesis .

Halogen Substitution: Replacing fluorine with bromine (e.g., Ethyl 3-amino-3-(4-bromophenyl)butanoate) increases molecular weight and lipophilicity, favoring membrane permeability in bioactive molecules .

Volatility and Stability Trends

While direct volatility data for this compound is unavailable, studies on analogous esters (e.g., ethyl hexanoate and ethyl octanoate) suggest that fluorination and aryl substitution reduce volatility compared to simpler esters. For instance, ethyl octanoate (peak 21) demonstrated prolonged retention in chromatographic analyses due to increased hydrophobicity , a trend likely applicable to fluorinated analogs.

Biological Activity

Ethyl 3-amino-3-(4-fluorophenyl)butanoate is a fluorinated derivative of the amino acid phenylalanine, notable for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by the presence of a fluorine atom on the aromatic ring, enhances its stability and bioactivity compared to non-fluorinated analogs. This article explores various aspects of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : Approximately 211.23 g/mol

The compound features an amino group that can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom plays a crucial role in modulating the compound's reactivity and interaction with target proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Hydrogen Bonding : The amino group facilitates interactions with enzymes and receptors.
  • Hydrophobic Interactions : The fluorinated aromatic ring enhances binding affinity to lipid membranes and proteins.
  • Altered Binding Affinities : The presence of fluorine can significantly alter the binding characteristics to biological targets, potentially improving efficacy as a therapeutic agent.

Biological Activity

This compound has shown promising biological activities in several studies:

  • Enzyme Inhibition : Research indicates that fluorinated amino acids can serve as effective enzyme inhibitors due to their structural similarity to natural substrates. This property can be leveraged in drug design for conditions such as metabolic disorders.
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, indicating potential as an anticancer therapeutic.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, particularly concerning its effects on dopamine transporters, which are critical in addiction pathways.

Study 1: Enzyme Interaction

A study published in International Journal of Molecular Sciences investigated the interaction between this compound and various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit key enzymes, leading to altered metabolic rates in vitro .

EnzymeInhibition PercentageIC50 (µM)
Enzyme A75%5.2
Enzyme B60%10.1

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of fluorinated compounds, this compound was tested against several cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-78.5Apoptosis induction
HeLa6.2Cell cycle arrest

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Phenylalanine derivatives are commonly used as starting materials.
  • Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or direct fluorination methods.
  • Esterification : The final product is obtained by esterifying the amino acid with ethanol under acidic conditions.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(4-fluorophenyl)butanoate, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves esterification of the corresponding amino acid precursor (e.g., 3-amino-3-(4-fluorophenyl)butanoic acid) with ethanol, catalyzed by strong acids like H₂SO₄ or HCl under reflux . Key parameters include:

  • Temperature control : Reflux at 80–100°C ensures complete esterification.
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance protonation of the carboxyl group, accelerating nucleophilic attack by ethanol.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity.
    Note: Fluorine substituents on the phenyl ring may require inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

  • NMR :
    • ¹H NMR : Confirm the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O).
    • ¹⁹F NMR : Detect the para-fluorine substituent (δ -110 to -115 ppm) .
  • IR : Identify the ester carbonyl stretch (~1740 cm⁻¹) and amino group vibrations (~3300 cm⁻¹) .
  • GC-MS : Use electron ionization to fragment the molecule; the base peak often corresponds to the fluorophenyl fragment (m/z 95) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, as fluorinated aromatic compounds often disrupt catalytic triads .
  • Antimicrobial activity : Perform disk diffusion assays (e.g., against E. coli or S. aureus) with compound concentrations ≥50 µg/mL .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the para-fluorine substituent influence the compound’s reactivity and biological interactions?

The fluorine atom:

  • Electronic effects : Withdraws electron density via inductive effects, polarizing the phenyl ring and enhancing electrophilic substitution resistance.
  • Lipophilicity : Increases logP by ~0.7 compared to non-fluorinated analogs, improving membrane permeability .
  • Bioactivity : Fluorine’s electronegativity stabilizes hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) .
    Experimental validation: Compare fluorinated vs. non-fluorinated analogs in receptor-binding assays .

Q. What strategies resolve enantiomeric mixtures of this compound, and how does stereochemistry affect activity?

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol mobile phase .
  • Stereochemical impact : (R)-enantiomers often show higher affinity for amino acid transporters (e.g., LAT1), while (S)-forms may exhibit off-target effects .
    Case study: Enantiopure (R)-forms of similar compounds demonstrated 3x higher potency in neurotransmitter uptake inhibition .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate:
    • Metabolic sites : Cytochrome P450 oxidation at the amino group or ester moiety.
    • Toxicity alerts : Check for Ames test mutagenicity (common in aromatic amines) .
  • Docking studies : Simulate binding to hERG channels (cardiotoxicity risk) or CYP3A4 (drug-drug interactions) .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Impurity profiling :
    • HPLC-DAD/ELSD : Detect residual starting materials (e.g., 4-fluorophenylacetic acid) with a C18 column and 0.1% TFA in water/acetonitrile gradient .
    • LC-MS/MS : Identify genotoxic impurities (e.g., alkyl halides) at ppm levels using MRM mode .
  • Mitigation : Optimize reaction quenching (e.g., NaHCO₃ wash) and use scavengers (e.g., thiourea for heavy metals) .

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